1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride

Catalog No.
S963267
CAS No.
958863-44-0
M.F
C11H11ClN2O
M. Wt
222.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde ...

CAS Number

958863-44-0

Product Name

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride

IUPAC Name

1-cyclopropylbenzimidazole-2-carbaldehyde;hydrochloride

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

InChI

InChI=1S/C11H10N2O.ClH/c14-7-11-12-9-3-1-2-4-10(9)13(11)8-5-6-8;/h1-4,7-8H,5-6H2;1H

InChI Key

YQNYDRRGIBQOPG-UHFFFAOYSA-N

SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O.Cl

Canonical SMILES

C1CC1N2C3=CC=CC=C3N=C2C=O.Cl

Scientific Research Applications

While detailed information on the specific scientific research applications of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride (1-Cyclopropyl-1H-benzimidazole-2-carbaldehyde hydrochloride) is limited, some research suggests potential applications in medicinal chemistry.

  • Potential Precursor Molecule: This compound possesses a benzimidazole core, a common scaffold in many biologically active molecules. Researchers may investigate its potential as a precursor molecule for the synthesis of more complex molecules with desired medicinal properties [].

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C11H11ClN2OC_{11}H_{11}ClN_2O and a molecular weight of approximately 222.67 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing a fused benzene and imidazole ring. The cyclopropyl group attached to the benzimidazole enhances its chemical properties, making it of interest in various fields, particularly in medicinal chemistry and pharmaceuticals .

The reactivity of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride can be characterized by several types of reactions:

  • Nucleophilic Addition: The aldehyde functional group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, leading to the formation of imines or acetals.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities .

Research indicates that compounds containing the benzimidazole scaffold exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies suggest that derivatives can inhibit the growth of various bacteria and fungi.
  • Anticancer Properties: Benzimidazole derivatives have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Enzyme Inhibition: Certain compounds have been identified as inhibitors of specific enzymes, which may be relevant for therapeutic applications against diseases like diabetes and cancer .

The synthesis of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride typically involves several steps:

  • Formation of Benzimidazole: The initial step usually involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative to form the benzimidazole core.
  • Introduction of Cyclopropyl Group: This can be achieved through alkylation methods where cyclopropyl halides react with the benzimidazole derivative.
  • Aldehyde Formation: The final step involves converting a suitable precursor into the aldehyde using oxidation techniques, followed by hydrochloride salt formation for stability and solubility.

These methods highlight the versatility in synthetic approaches to obtain this compound .

1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride has several applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Chemical Research: It is utilized in laboratories for studying structure-activity relationships within similar compounds.
  • Material Science: Potential applications in creating novel materials due to its unique structural properties .

Interaction studies involving 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against various pathogens or cancer cell lines.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles in biological systems.

Such studies are crucial for understanding its potential therapeutic uses and optimizing its pharmacological properties .

Several compounds share structural features with 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-Benzimidazole-2-carboxaldehydeC8H6N2OC_8H_6N_2OLacks cyclopropyl group; primarily studied for antibacterial properties.
2-(Cyclopropyl)-1H-benzimidazoleC10H10N2C_{10}H_{10}N_2Similar core structure; explored for neuroprotective effects.
(1-Cyclopropyl)-1H-imidazol-2-yl)methanolC7H11ClN2OC_7H_{11}ClN_2OContains an imidazole instead of benzimidazole; studied for antifungal activity.

The uniqueness of 1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde hydrochloride lies in its specific combination of functional groups and structural features that enhance its biological activity compared to these similar compounds .

Dates

Last modified: 07-21-2023

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